REACTION_CXSMILES
|
C(O[C:6]([NH:8][CH2:9][C:10](O)=O)=[O:7])(C)(C)C.[CH3:13][N:14](C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(CC)CC.C(N[CH:52]1CC[CH2:55][N:54]([C:58]2[C:59]3[CH:66]=[CH:65][N:64](S(C4C=CC(C)=CC=4)(=O)=O)[C:60]=3[N:61]=[CH:62][N:63]=2)[CH2:53]1)C1C=CC=CC=1.Cl>CN(C=O)C.CCOC(C)=O>[N:61]1[C:60]2[NH:64][CH:65]=[CH:66][C:59]=2[C:58]([N:54]2[CH2:53][CH2:52][CH2:10][CH:9]([NH:8][C:6](=[O:7])[CH2:13][NH2:14])[CH2:55]2)=[N:63][CH:62]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCC(=O)O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
N-benzyl-1-(7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC1CN(CCC1)C=1C2=C(N=CN1)N(C=C2)S(=O)(=O)C2=CC=C(C)C=C2
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at RT for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water, aq. citric acid and aq. NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a residue which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica gel, gradient EtOAc in hexanes) to a solid
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 1,4-dioxane (10 mL)
|
Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=C(C2=C1NC=C2)N2CC(CCC2)NC(CN)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |